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molecular formula C11H13NO2 B8329910 6-(2-methoxyethoxy)-1H-indole

6-(2-methoxyethoxy)-1H-indole

Cat. No. B8329910
M. Wt: 191.23 g/mol
InChI Key: SBVYFFZCZSSGTG-UHFFFAOYSA-N
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Patent
US08685969B2

Procedure details

A mixture of 1H-indol-6-ol (4.0 g, 30.0 mmol), 1-bromo-2-methoxyethane (3.53 mL, 37.6 mmol), and cesium carbonate (11.75 g, 36.1 mmol) in DMF (50 mL) was heated at 75° C. for 16 hr. DMF was removed under vacuum with a oil pump. The residue was diluted with ethyl acetate (200 mL), washed sequentially with 1 N NaOH solution (50 mL), water (2×50 mL), and brine (50 mL). The organic solution was dried over anhydrous MgSO4 and concentrated under vacuum. The desired product (4.68 g, 21.54 mmol, 71.7% yield) was isolated as a white solid by ISCO (300 g silica gel, solid loading, 10-50% ethyl acetate/hexane).
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
3.53 mL
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
11.75 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
71.7%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([OH:10])[CH:8]=2)[CH:3]=[CH:2]1.Br[CH2:12][CH2:13][O:14][CH3:15].C(=O)([O-])[O-].[Cs+].[Cs+].C(OCC)(=O)C.CCCCCC>CN(C=O)C>[CH3:15][O:14][CH2:13][CH2:12][O:10][C:7]1[CH:8]=[C:9]2[C:4]([CH:3]=[CH:2][NH:1]2)=[CH:5][CH:6]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
N1C=CC2=CC=C(C=C12)O
Name
Quantity
3.53 mL
Type
reactant
Smiles
BrCCOC
Name
cesium carbonate
Quantity
11.75 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
DMF was removed under vacuum with a oil pump
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate (200 mL)
WASH
Type
WASH
Details
washed sequentially with 1 N NaOH solution (50 mL), water (2×50 mL), and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
COCCOC1=CC=C2C=CNC2=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 21.54 mmol
AMOUNT: MASS 4.68 g
YIELD: PERCENTYIELD 71.7%
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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